molecular formula C26H30N4O4 B11180229 6,8,8,9-tetramethyl-3-{[4-methyl-2-(morpholin-4-yl)pyrimidin-5-yl]carbonyl}-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one

6,8,8,9-tetramethyl-3-{[4-methyl-2-(morpholin-4-yl)pyrimidin-5-yl]carbonyl}-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one

Cat. No.: B11180229
M. Wt: 462.5 g/mol
InChI Key: ZDZQKVMFAIWRJW-UHFFFAOYSA-N
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Description

6,8,8,9-tetramethyl-3-{[4-methyl-2-(morpholin-4-yl)pyrimidin-5-yl]carbonyl}-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8,8,9-tetramethyl-3-{[4-methyl-2-(morpholin-4-yl)pyrimidin-5-yl]carbonyl}-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one typically involves multi-step organic synthesis. The process begins with the preparation of the pyrano[3,2-g]quinolin-2-one core, followed by the introduction of the tetramethyl groups and the pyrimidinylcarbonyl moiety. Key steps include:

    Formation of the pyrano[3,2-g]quinolin-2-one core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the tetramethyl groups: This step often involves alkylation reactions using methylating agents.

    Attachment of the pyrimidinylcarbonyl moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

6,8,8,9-tetramethyl-3-{[4-methyl-2-(morpholin-4-yl)pyrimidin-5-yl]carbonyl}-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that makes it useful in the study of cellular processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 6,8,8,9-tetramethyl-3-{[4-methyl-2-(morpholin-4-yl)pyrimidin-5-yl]carbonyl}-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism would require detailed study to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H30N4O4

Molecular Weight

462.5 g/mol

IUPAC Name

6,8,8,9-tetramethyl-3-(4-methyl-2-morpholin-4-ylpyrimidine-5-carbonyl)-6,7-dihydropyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C26H30N4O4/c1-15-13-26(3,4)29(5)21-12-22-17(10-18(15)21)11-19(24(32)34-22)23(31)20-14-27-25(28-16(20)2)30-6-8-33-9-7-30/h10-12,14-15H,6-9,13H2,1-5H3

InChI Key

ZDZQKVMFAIWRJW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)C4=CN=C(N=C4C)N5CCOCC5)C)(C)C

Origin of Product

United States

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